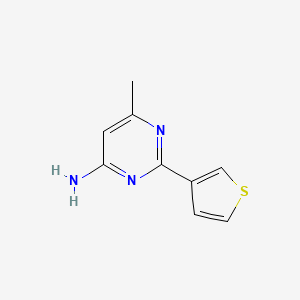
6-Methyl-2-(thiophen-3-YL)pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-2-(thiophen-3-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a thiophene ring at the 3-position and a methyl group at the 6-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(thiophen-3-yl)pyrimidin-4-amine typically involves the cyclization of thiophene-substituted chalcones with guanidine in the presence of potassium hydroxide. This reaction yields 4-substituted-6-thiophenopyrimidines, which can be further modified to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-2-(thiophen-3-yl)pyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like aniline can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Methyl-2-(thiophen-3-yl)pyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Wirkmechanismus
The mechanism of action of 6-Methyl-2-(thiophen-3-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases, thereby affecting cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Methyl-2-(thiophen-2-yl)pyrimidin-4-amine
- 6-Methyl-2-(furan-3-yl)pyrimidin-4-amine
- 6-Methyl-2-(pyridin-3-yl)pyrimidin-4-amine
Uniqueness
6-Methyl-2-(thiophen-3-yl)pyrimidin-4-amine is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C9H9N3S |
|---|---|
Molekulargewicht |
191.26 g/mol |
IUPAC-Name |
6-methyl-2-thiophen-3-ylpyrimidin-4-amine |
InChI |
InChI=1S/C9H9N3S/c1-6-4-8(10)12-9(11-6)7-2-3-13-5-7/h2-5H,1H3,(H2,10,11,12) |
InChI-Schlüssel |
NIBSBLQRIKTCCU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)C2=CSC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




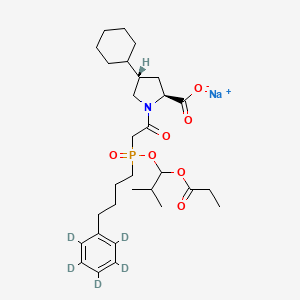
![4-(3-Methoxypropoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13448322.png)
![9-Chloro-9-phosphabicyclo[4.2.1]nonane](/img/structure/B13448337.png)
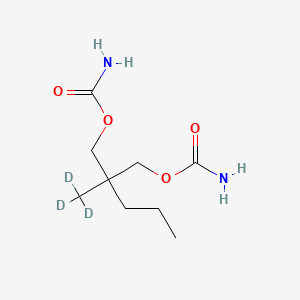

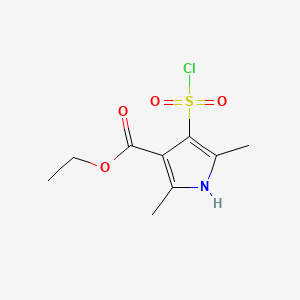
![1-[4-(Trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13448353.png)
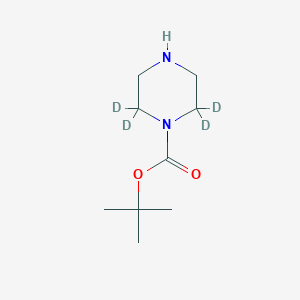

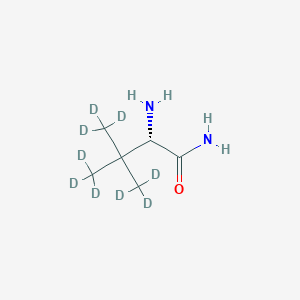
![Pyrano[3,2-d]-1,3-dioxin alpha-D-Glucopyranose Derivative](/img/structure/B13448381.png)
![7-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,2,3,4-tetrahydro-2-methyl-isoquinoline](/img/structure/B13448391.png)
